Superior Potency Against Drug-Susceptible Mtb H37Rv Relative to Clinical Benchmark PA-824
Antitubercular agent-13 demonstrates a substantially lower Minimum Inhibitory Concentration (MIC) against the standard drug-susceptible Mtb H37Rv strain compared to its clinical-stage analogue, pretomanid (PA-824). This 2.3-fold increase in in vitro potency positions it as a high-value tool for studying enhanced target engagement or for use as a positive control in high-throughput screening campaigns [1].
| Evidence Dimension | In vitro potency (MIC) against drug-susceptible Mtb H37Rv |
|---|---|
| Target Compound Data | 0.007 µg/mL |
| Comparator Or Baseline | Pretomanid (PA-824): MIC of 0.016 µg/mL against Mtb H37Rv |
| Quantified Difference | Antitubercular agent-13 is 2.3-fold more potent (MIC = 0.007 vs 0.016 µg/mL). |
| Conditions | In vitro microdilution assay against M. tuberculosis strain H37Rv. |
Why This Matters
This quantifiable potency advantage is critical for researchers needing a highly sensitive probe to detect small changes in bacterial viability or for use in combination studies where a strong baseline effect is required.
- [1] Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis. Nature, 405(6789), 962-966. View Source
